Chloracetophon
Description
Chloracetophon (CAS 74940-61-7) is a phosphororganic pesticide with the chemical name Acetic acid, 2-chloro-, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester. Structurally, it comprises a chlorinated acetic acid moiety esterified to a dimethyl phosphonate group (). It is primarily used in agricultural settings for pest control but has raised concerns due to its toxicological profile.
Studies on albino rats exposed to sub-lethal doses (1/20 and 1/100 LD₅₀) over six months demonstrated significant connective tissue damage in aortic walls, including disruptions to glycosaminoglycans (GAGs) and collagen-elastin ratios, indicative of accelerated vascular aging .
Properties
CAS No. |
74940-61-7 |
|---|---|
Molecular Formula |
C6H9Cl4O5P |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl4O5P/c1-13-16(12,14-2)5(6(8,9)10)15-4(11)3-7/h5H,3H2,1-2H3 |
InChI Key |
AHAAWQBSARNIMQ-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CCl)OC |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CCl)OC |
Synonyms |
0,0-dimethyl-2,2,2-trichloro-1-(chloroacetoxy)phosphonate chloracetophon chloracetophone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Trichlorfon (Dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate)
- Structure: Shares a phosphonate backbone with Chloracetophon but lacks the chlorinated acetic acid group, instead featuring a trichloroethanol moiety.
- Toxicity: Trichlorfon is a well-known organophosphate insecticide with acute neurotoxicity via acetylcholinesterase inhibition. Unlike this compound, its subchronic effects are less pronounced in connective tissue but include cytogenetic and embryotoxic risks ().
- Environmental Impact : Both compounds degrade hydrolytically, but this compound’s chlorinated ester structure may confer greater environmental persistence compared to Trichlorfon’s simpler phosphonate ().
Buminafos
- Structure: A structurally related organophosphate with a trichloroethyl group but differentiated by a nitrobenzene substituent.
- Toxicity : Buminafos exhibits similar embryotoxic and mutagenic activity to this compound but with higher acute lethality (LD₅₀ values ~20 mg/kg in rodents vs. This compound’s unreported LD₅₀) ().
Dimethyl 2,2,2-Trichloro-1-(2,2,2-Trichloro-1-Hydroxyethoxy)-Ethylphosphonate
- Structure : A hypothetical impurity in Trichlorfon synthesis, featuring dual trichloroethyl and ethoxy groups.
- Toxicity : This compound shares this compound’s capacity for connective tissue disruption but is primarily studied as a contaminant rather than a standalone pesticide ().
Comparative Toxicity Data
Environmental and Regulatory Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
